![molecular formula C15H22N4O2 B2423263 2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one CAS No. 2196213-54-2](/img/structure/B2423263.png)

2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

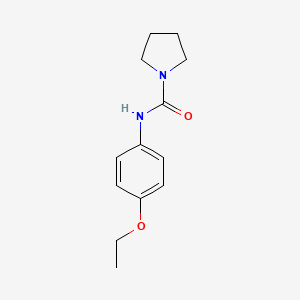

The compound “2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one” is a type of bicyclic cytosine analogue . It has been found that the incorporation of this analogue into DNA duplexes results in a significant enhancement of their stability .

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with the appropriate chalcones in ethanol under reflux . This reaction leads to the formation of one isolable product .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bicyclic cytosine analogue, in which the N4 and C5 atoms are linked via a cis-propenyl unit . In the crystal structures of DNA duplexes containing this analogue, it base pairs with the purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds .科学的研究の応用

Hydrogen-bonded Frameworks

Research on structurally related compounds demonstrates the potential for forming hydrogen-bonded sheet structures in various configurations, highlighting the importance of electronic polarization and intramolecular interactions in determining molecular architecture. These studies contribute to the fundamental understanding of molecular interactions and could inform the design of new materials with specific properties (Orozco et al., 2008).

Synthetic Methodologies

Efficient synthetic methodologies have been developed for related morpholine derivatives, demonstrating their utility in synthesizing potent antimicrobials and exploring the chemical space around morpholine-containing compounds. These methods emphasize the pivotal roles of bromination, dehydration, and cyclization in achieving high overall yields, which are crucial for the development of new pharmacologically active molecules (Kumar et al., 2007).

Functionalized Tetrahydropyrimidin-2-thiones Synthesis

The synthesis of functionalized tetrahydropyrimidin-2-thiones via one-pot reactions showcases the versatility of using morpholine and related amines in constructing complex molecules. These compounds are synthesized with good yields and diastereoselectivity, highlighting the potential applications in medicinal chemistry and drug development (Liu et al., 2014).

Preclinical Assessment of PI3K/Mammalian Target of Rapamycin Inhibitor

A compound structurally related to the one was assessed for its absorption, disposition, and efficacy in a preclinical model, offering insights into the pharmacokinetic and pharmacodynamic properties essential for clinical efficacy against cancers. This research provides a foundation for understanding how similar compounds might be developed and optimized for therapeutic use (Salphati et al., 2012).

Synthesis and Potential Therapeutic Applications

The synthesis of morpholine derivatives as intermediates for inhibiting tumor necrosis factor alpha and nitric oxide opens up possibilities for developing new anti-inflammatory and anticancer agents. The streamlined synthetic approaches and the evaluation of these compounds' biological activities underline the importance of morpholine derivatives in drug discovery (Lei et al., 2017).

作用機序

Target of Action

It is known that morpholine-based heterocycles have been associated with enhanced pharmacological activities .

Mode of Action

It has been suggested that the presence of a morpholine ring on a heterocyclic system contributes to enhanced pharmacological activities .

Biochemical Pathways

It is known that many pyridopyrimidine derivatives have a variety of effects of chemical and biological significance .

Pharmacokinetics

It is known that the compound has shown promising activities against certain cell lines , suggesting that it may have favorable bioavailability.

Result of Action

The compound has shown promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines . The results revealed that the compound showed inhibitory activity to the tumor cell lines in a concentration-dependent manner .

Action Environment

It is known that the synthesis of such compounds can be influenced by various factors, including the presence of a base and the use of microwave irradiation .

将来の方向性

The future directions for the research on this compound could involve exploring its potential use in various applications in biotechnology, such as probes or primers, in DNA microarrays, and as therapeutic agents . Further studies could also investigate its effects on the local hydrogen-bonding and base stacking interactions and the overall DNA conformation .

特性

IUPAC Name |

2-methyl-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-11(2)14(20)19-5-3-4-12-10-16-15(17-13(12)19)18-6-8-21-9-7-18/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXPTMXRNBQAEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2423183.png)

![1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2423184.png)

![(E)-ethyl 2-(isonicotinoylimino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423189.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2423195.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423197.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2423199.png)

![2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2423200.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile](/img/structure/B2423201.png)

![N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2423203.png)